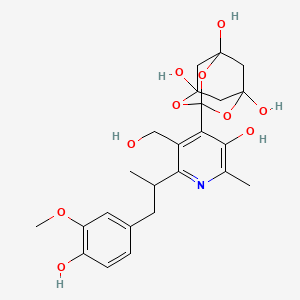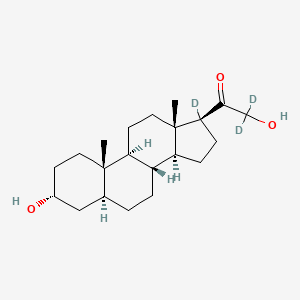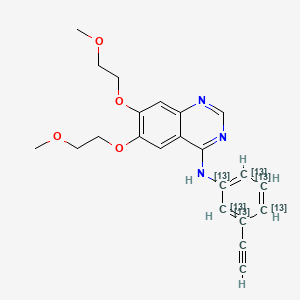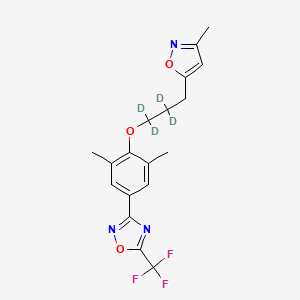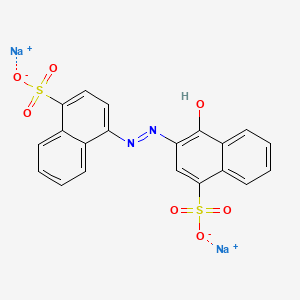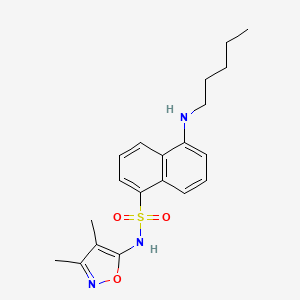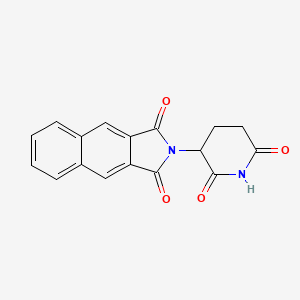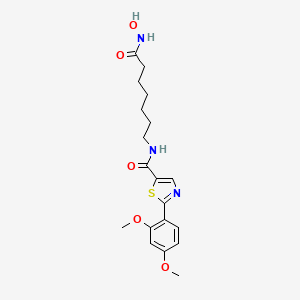
2-(2,4-Dimethoxyphenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XP5 is a potent, orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antiproliferative activity against various cancer cell lines, including those resistant to other histone deacetylase inhibitors. XP5 enhances antitumor immunity when combined with a PD-L1 inhibitor in melanoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
XP5 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of XP5 involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions
XP5 undergoes various chemical reactions, including:
Oxidation: XP5 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on XP5, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving XP5 include organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of XP5 include various analogs and derivatives that retain the core structure but have different functional groups. These products are often tested for their biological activity to identify potential new therapeutic agents .
Aplicaciones Científicas De Investigación
XP5 has a wide range of scientific research applications, including:
Chemistry: XP5 is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: Researchers use XP5 to investigate the effects of histone deacetylase inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: XP5 is being studied for its potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Industry: XP5 is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6
Mecanismo De Acción
XP5 exerts its effects by inhibiting histone deacetylase 6, an enzyme involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. XP5 also enhances antitumor immunity by modulating the immune response, particularly when used in combination with PD-L1 inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent inhibitor of multiple histone deacetylases with applications in cancer treatment.
Belinostat: An inhibitor of histone deacetylases used in the treatment of peripheral T-cell lymphoma.
Uniqueness of XP5
XP5 is unique due to its high specificity for histone deacetylase 6 and its ability to overcome resistance in certain cancer cell lines. Its combination with PD-L1 inhibitors also sets it apart from other histone deacetylase inhibitors, providing a novel approach to cancer immunotherapy .
Propiedades
Fórmula molecular |
C19H25N3O5S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |
Clave InChI |
KPMUSOQFDJSLDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
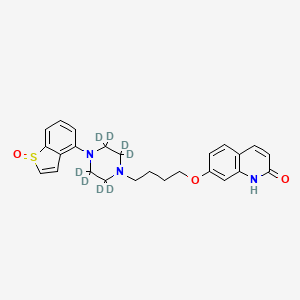
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)
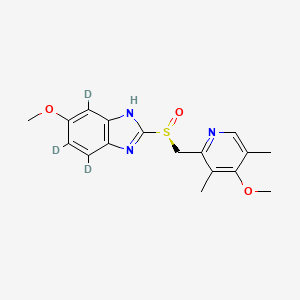
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
